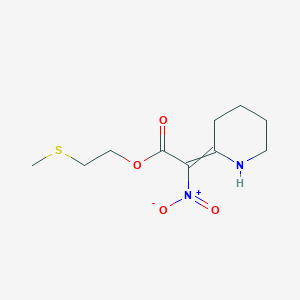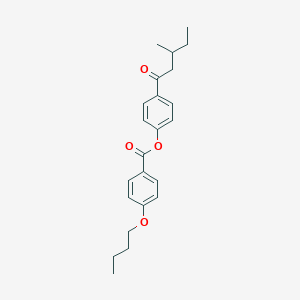![molecular formula C12H16O4S B14517439 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal CAS No. 62734-29-6](/img/structure/B14517439.png)
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, ether, and aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with glycidol under controlled conditions to introduce the hydroxyl and aldehyde functionalities. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in glycidol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid.
Reduction: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol.
Substitution: 2-Chloro-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ether groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
4-(2-(methylsulfanyl)ethoxy)phenol: Precursor compound with a simpler structure.
Uniqueness
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
62734-29-6 |
|---|---|
Fórmula molecular |
C12H16O4S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-hydroxy-3-[4-(2-methylsulfanylethoxy)phenoxy]propanal |
InChI |
InChI=1S/C12H16O4S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,8,10,14H,6-7,9H2,1H3 |
Clave InChI |
DAAWKPQXNOPZDP-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC1=CC=C(C=C1)OCC(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)

![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
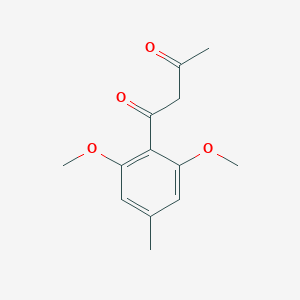

![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
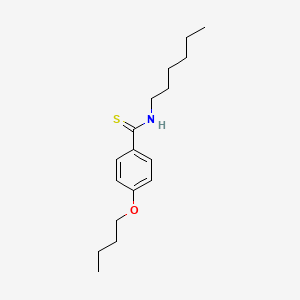
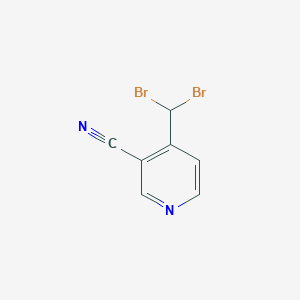
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
